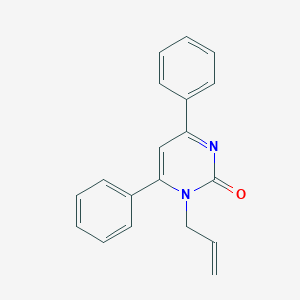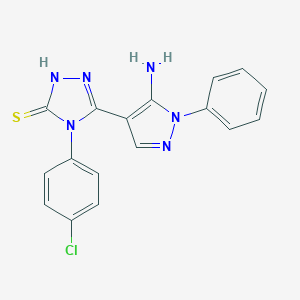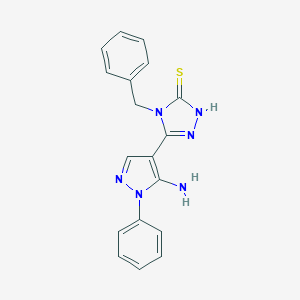
1-allyl-4,6-diphenyl-2(1H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-allyl-4,6-diphenyl-2(1H)-pyrimidinone, also known as ADP or allopurinol, is a chemical compound that has been widely used in scientific research for its unique properties. It was first discovered in 1956 and has since been studied extensively for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-allyl-4,6-diphenyl-2(1H)-pyrimidinone involves the inhibition of xanthine oxidase, an enzyme that is involved in the production of uric acid. By blocking the activity of this enzyme, 1-allyl-4,6-diphenyl-2(1H)-pyrimidinone reduces the levels of uric acid in the blood, which can help to prevent the development of gout, kidney stones, and other conditions that are caused by high levels of uric acid.
Biochemical and Physiological Effects
1-allyl-4,6-diphenyl-2(1H)-pyrimidinone has been shown to have a number of biochemical and physiological effects, including the reduction of uric acid levels, the inhibition of xanthine oxidase activity, and the protection of neurons from oxidative stress. 1-allyl-4,6-diphenyl-2(1H)-pyrimidinone has also been shown to have antioxidant properties, which can help to reduce the damage caused by free radicals in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-allyl-4,6-diphenyl-2(1H)-pyrimidinone in lab experiments is its well-established mechanism of action and safety profile. 1-allyl-4,6-diphenyl-2(1H)-pyrimidinone has been used in clinical settings for decades and has been shown to be safe and effective in reducing uric acid levels and preventing gout and other conditions. However, one limitation of using 1-allyl-4,6-diphenyl-2(1H)-pyrimidinone in lab experiments is that it may not be suitable for all types of research, as its effects are primarily focused on the inhibition of xanthine oxidase and the reduction of uric acid levels.
Orientations Futures
There are many potential future directions for research on 1-allyl-4,6-diphenyl-2(1H)-pyrimidinone, including its potential applications in cancer therapy, neuroprotection, and cardiovascular disease. One area of research that is currently being explored is the development of new 1-allyl-4,6-diphenyl-2(1H)-pyrimidinone analogs that may have improved efficacy and safety profiles compared to the original compound. Another area of research is the identification of new targets for 1-allyl-4,6-diphenyl-2(1H)-pyrimidinone, which may help to expand its potential applications in various fields. Overall, 1-allyl-4,6-diphenyl-2(1H)-pyrimidinone is a promising compound with many potential applications in scientific research, and its continued study is likely to yield many new insights and discoveries in the years to come.
Méthodes De Synthèse
The synthesis of 1-allyl-4,6-diphenyl-2(1H)-pyrimidinone involves the reaction of 4,6-dichloropyrimidine with potassium hydroxide and allylamine, followed by the addition of phenylhydrazine and sodium ethoxide. The resulting compound is then treated with acetic anhydride and heated to form 1-allyl-4,6-diphenyl-2(1H)-pyrimidinone.
Applications De Recherche Scientifique
1-allyl-4,6-diphenyl-2(1H)-pyrimidinone has been used in various scientific research applications, including cancer research, neuroprotection, and cardiovascular disease. In cancer research, 1-allyl-4,6-diphenyl-2(1H)-pyrimidinone has been shown to inhibit the growth of cancer cells by blocking the activity of xanthine oxidase, an enzyme that is involved in the production of reactive oxygen species. In neuroprotection, 1-allyl-4,6-diphenyl-2(1H)-pyrimidinone has been shown to protect neurons from damage caused by oxidative stress, which is a major contributor to neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular disease, 1-allyl-4,6-diphenyl-2(1H)-pyrimidinone has been shown to reduce the risk of heart attacks and strokes by lowering the levels of uric acid in the blood, which is a major risk factor for these conditions.
Propriétés
Formule moléculaire |
C19H16N2O |
|---|---|
Poids moléculaire |
288.3 g/mol |
Nom IUPAC |
4,6-diphenyl-1-prop-2-enylpyrimidin-2-one |
InChI |
InChI=1S/C19H16N2O/c1-2-13-21-18(16-11-7-4-8-12-16)14-17(20-19(21)22)15-9-5-3-6-10-15/h2-12,14H,1,13H2 |
Clé InChI |
GJNFZFHPHWCEGN-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=CC(=NC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
C=CCN1C(=CC(=NC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Chloro-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293190.png)
![6,8-Dimethoxy-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293191.png)



![2-{2,7-Dimethylimidazo[1,2-a]pyridin-3-yl}-1,3,4-oxadiazole](/img/structure/B293197.png)
![2-{[5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B293199.png)
![1-[(4-Anilino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetone](/img/structure/B293203.png)
![N-allyl-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B293204.png)
![2-{[4-(Methylamino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B293205.png)
![4-(methylamino)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2-thiol](/img/structure/B293206.png)
![methyl 2-(4-fluorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B293208.png)
![3-(4-methoxyphenyl)-2-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B293211.png)
![4-(4-chlorophenyl)-2-ethoxy-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B293214.png)